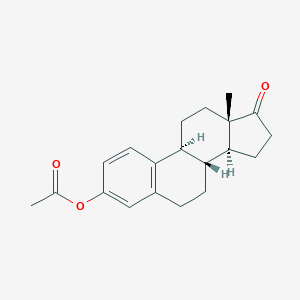
Estrone acetate
描述
Estrone acetate is a semisynthetic, steroidal estrogen It is an ester of estrone, a naturally occurring estrogenThe compound is characterized by its chemical formula C20H24O3 and a molar mass of 312.409 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Estrone acetate can be synthesized through the esterification of estrone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
化学反应分析
Oxidation and Functionalization Reactions
Estrone acetate undergoes regioselective oxidation and functionalization at the C9 and C11 positions:
Epoxidation at C9
-
Reagents : Oxone™ (2.36 g) in CH<sub>2</sub>Cl<sub>2</sub>/acetone with tetraethylammonium chloride (TEAC) .
-
Product : 9α-Hydroxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (4 ).
-
Conditions : Reaction stirred on ice for 7 hours, purified via column chromatography (EA/PE 1:4) .
Nitration at C11
-
Reagents : Nitric acid (HNO<sub>3</sub>) in acetic acid at room temperature .
-
Product : 9α-Hydroxy-11β-nitrooxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (5 ).
-
Key Feature : Introduction of a nitrooxy group enhances antiproliferative activity against cancer cell lines (IC<sub>50</sub> = 12.7–22.4 μM) .
Aromatization and Ring Modification
This compound serves as a precursor for synthesizing C-ring oxidized derivatives:
Formation of 9(11)-Dehydro Derivatives
-
Product : 17-Oxoestra-1,3,5(10),9(11)-trien-3-yl acetate (6 ).
-
Application : Intermediate for further functionalization in steroid-based drug discovery .
Alternative Synthetic Routes
Patented methods highlight scalable industrial synthesis:
Mechanistic Insights
-
Diels-Alder Reactions : this compound participates in enantioselective cycloadditions catalyzed by amidinium ions or Ti-TADDOLates, enabling efficient synthesis of estrone analogs .
-
Click Chemistry : Core-modified estrone alkynes (e.g., 9 , 10 ) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form heterodimers with high yields (87–94%) .
Stability and Reactivity
科学研究应用
Estrone acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds and derivatives.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy, particularly in postmenopausal women.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Estrone acetate exerts its effects by interacting with estrogen receptors in target tissues. Upon entering the cells, it binds to nuclear receptors, forming a hormone-receptor complex. This complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the expression of specific genes. This process leads to various physiological responses, including the regulation of reproductive functions and maintenance of secondary sexual characteristics .
相似化合物的比较
Estrone acetate is compared with other similar compounds such as:
Estradiol acetate: More potent estrogen with higher binding affinity to estrogen receptors.
Estriol acetate: Weaker estrogen with lower potency and shorter duration of action.
Hydroxyestrone diacetate: Similar in structure but with additional hydroxyl groups, leading to different pharmacokinetic properties.
This compound is unique due to its balanced estrogenic activity and its role as a precursor for other potent estrogens. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from other similar compounds .
属性
CAS 编号 |
901-93-9 |
|---|---|
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m0/s1 |
InChI 键 |
KDPQTPZDVJHMET-PNYFIKQUSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
手性 SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@@]4([C@@H]([C@H]3CC2)CCC4=O)C |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
外观 |
White to pale yellow solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Estra-1,3,5(10)-trien-17-one, 3-(acetyloxy)-; 17-oxoestra-1,3,5(10)-trien-3-yl acetate; (13alpha,14beta)-17-oxoestra-1,3,5(10)-trien-3-yl acetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















